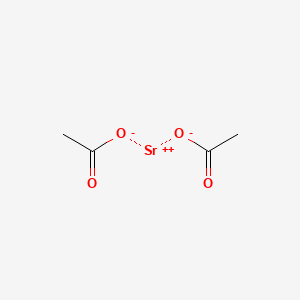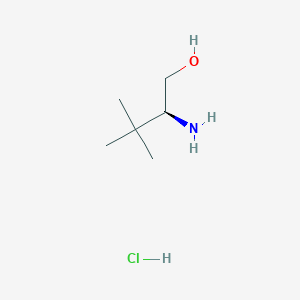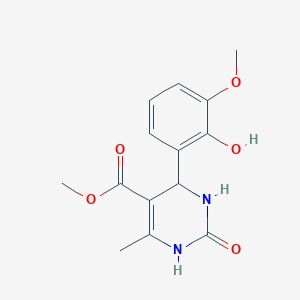
L-Fuconic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Fuconic acid sodium salt can be synthesized through the oxidation of L-fucose. The reaction involves the use of an oxidizing agent such as sodium hypochlorite in an alkaline medium. The reaction conditions typically include a temperature range of 20-30°C and a reaction time of 2-4 hours. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast that can metabolize L-fucose are cultured in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
L-Fuconic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce L-fuconic acid.
Reduction: It can be reduced to form L-fucitol.
Substitution: The sodium ion can be substituted with other cations such as potassium or lithium.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an alkaline medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Potassium chloride or lithium chloride in an aqueous medium.
Major Products Formed
Oxidation: L-fuconic acid.
Reduction: L-fucitol.
Substitution: Potassium salt or lithium salt of L-fuconic acid.
Scientific Research Applications
L-Fuconic acid sodium salt has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in microbial metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mechanism of Action
L-Fuconic acid sodium salt exerts its effects through its involvement in the metabolism of fructose, mannose, and fucose. It is converted into various intermediates that participate in metabolic pathways, leading to the production of energy and other essential biomolecules. The molecular targets include enzymes involved in the oxidation and reduction of sugars .
Comparison with Similar Compounds
Similar Compounds
- L-Galactonic acid sodium salt
- L-Rhamnonic acid lithium salt
- 2-Deoxy-D-ribonic acid lithium salt
Uniqueness
L-Fuconic acid sodium salt is unique due to its specific role in the metabolism of L-fucose. Unlike other similar compounds, it is involved in the microbial metabolism of diverse environments and has distinct applications in various fields of research .
Properties
Molecular Formula |
C6H11NaO6 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 |
InChI Key |
ULOLBEMWUZGFHH-RMTXHFLUSA-M |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


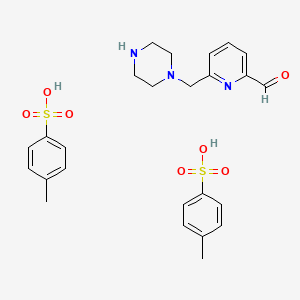
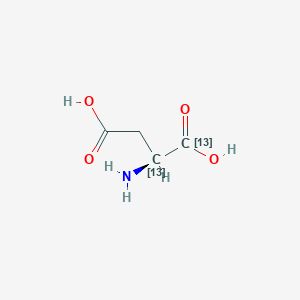
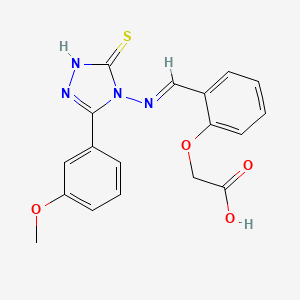
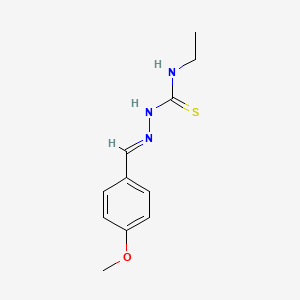
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
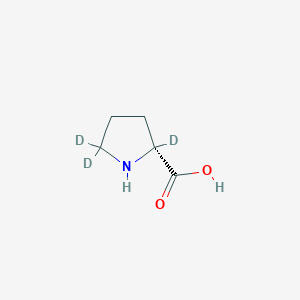
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

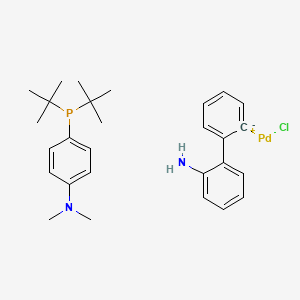
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
